molecular formula C12H8F3N3 B1325046 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile CAS No. 910037-17-1

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile

Cat. No.: B1325046
CAS No.: 910037-17-1
M. Wt: 251.21 g/mol
InChI Key: RHTYRUPBJDKBMM-UHFFFAOYSA-N
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Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile is an organic compound with the molecular formula C12H8F3N3. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrazole ring, which is further connected to a benzonitrile moiety. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, often enhancing their stability and bioactivity .

Preparation Methods

The synthesis of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions .

Industrial production methods may involve continuous flow processes to enhance the efficiency and yield of the compound. These methods often utilize advanced techniques such as microwave-assisted synthesis and high-throughput screening to optimize reaction conditions .

Chemical Reactions Analysis

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions .

Scientific Research Applications

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, leading to modulation of their activity. This interaction can result in the inhibition or activation of various enzymes and receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile can be compared with other trifluoromethyl-containing compounds, such as:

    Trifluoromethylpyridines: These compounds also contain a trifluoromethyl group but are attached to a pyridine ring instead of a pyrazole ring.

    Trifluoromethylbenzenes: These compounds have the trifluoromethyl group attached directly to a benzene ring.

The uniqueness of this compound lies in its specific combination of the trifluoromethyl group with the pyrazole and benzonitrile moieties, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3N3/c1-18-10(6-11(17-18)12(13,14)15)9-5-3-2-4-8(9)7-16/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHTYRUPBJDKBMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80640367
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910037-17-1
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=910037-17-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80640367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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